2-(2-Bromo-5-methoxy-phenyl)-oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-5-methoxyphenyl)oxirane is an organic compound that belongs to the class of epoxides, which are characterized by a three-membered ring structure containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-5-methoxyphenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of 2-bromo-5-methoxyphenyl with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the oxirane ring.
Industrial Production Methods
While specific industrial production methods for 2-(2-bromo-5-methoxyphenyl)oxirane are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-methoxyphenyl)oxirane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Ring-Opening Reactions: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Ring-Opening Reactions: Diols or other functionalized compounds.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents used.
Scientific Research Applications
2-(2-Bromo-5-methoxyphenyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromo-5-methoxyphenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and potential biological interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-5-methoxyphenyl)oxirane
- 2-(2-Fluoro-5-methoxyphenyl)oxirane
- 2-(2-Iodo-5-methoxyphenyl)oxirane
Comparison
2-(2-Bromo-5-methoxyphenyl)oxirane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications.
Properties
Molecular Formula |
C9H9BrO2 |
---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)oxirane |
InChI |
InChI=1S/C9H9BrO2/c1-11-6-2-3-8(10)7(4-6)9-5-12-9/h2-4,9H,5H2,1H3 |
InChI Key |
QZCFIGNXRGXZQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.